molecular formula C9H3F5O2 B1595435 3-(Perfluorophenyl)acrylic acid CAS No. 34234-46-3

3-(Perfluorophenyl)acrylic acid

Cat. No.: B1595435
CAS No.: 34234-46-3
M. Wt: 238.11 g/mol
InChI Key: IUUKDBLGVZISGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Perfluorophenyl)acrylic acid is a fluorinated aromatic acrylic acid derivative characterized by a perfluorinated phenyl group attached to an α,β-unsaturated carboxylic acid moiety. The perfluorophenyl group imparts strong electron-withdrawing effects, enhancing the compound's acidity, metabolic stability, and reactivity. This compound has garnered attention in medicinal chemistry, particularly as a β-lactamase inhibitor, due to its ability to interact with enzyme active sites via hydrogen bonding and dipole interactions .

Properties

CAS No.

34234-46-3

Molecular Formula

C9H3F5O2

Molecular Weight

238.11 g/mol

IUPAC Name

3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H3F5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H,(H,15,16)

InChI Key

IUUKDBLGVZISGW-UHFFFAOYSA-N

SMILES

C(=CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F

Canonical SMILES

C(=CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The table below compares structural features and electronic effects of 3-(perfluorophenyl)acrylic acid with similar compounds:

Compound Substituent on Phenyl Fluorination Level Key Structural Feature Acidity (pKa) Reactivity Notes
3-Phenylacrylic acid None Non-fluorinated Phenyl + acrylic acid ~4.7 Moderate H-bonding capability
3-(Fluorophenyl)acrylic acid Single F atom Mono-fluorinated Fluorophenyl + acrylic acid ~3.9 Enhanced acidity vs. non-fluorinated
3-(Chlorophenyl)acrylic acid Cl atom Non-fluorinated Chlorophenyl + acrylic acid ~4.2 Larger steric hindrance
3-(Trifluoromethylphenyl)acrylic acid CF₃ group Trifluoromethyl Trifluoromethylphenyl + acrylic acid ~3.5 Strong electron-withdrawing effect
This compound C₆F₅ Perfluorinated Perfluorophenyl + acrylic acid ~2.8* Highest acidity, optimal for enzyme inhibition

*Estimated based on fluorination-induced electron withdrawal.

Key Electronic Effects

  • Perfluorophenyl Group : The C₆F₅ group significantly lowers the pKa of the carboxylic acid (~2.8), enhancing its ability to deprotonate and form stable ionic interactions with serine residues in β-lactamases .
  • Trifluoromethyl vs. Perfluorophenyl : While CF₃ is electron-withdrawing, the perfluorophenyl group provides a broader conjugated system, improving resonance stabilization and binding affinity .

β-Lactamase Inhibition

This compound derivatives exhibit potent inhibition against carbapenemases (e.g., KPC-2, OXA-48) via covalent interaction with the active-site serine. Stereochemistry plays a critical role:

  • (S)-Enantiomers : Show superior inhibition (IC₅₀ = 0.8–1.2 µM for KPC-2) compared to (R)-enantiomers (IC₅₀ = 5–10 µM) due to optimal spatial alignment .
  • Comparison with Non-Fluorinated Analogues: 3-Phenylacrylic acid derivatives exhibit weaker inhibition (IC₅₀ > 50 µM), highlighting the necessity of fluorination for efficacy .

Antimicrobial Activity Enhancement

In cellular assays, this compound derivatives (e.g., compound 4a ) reduced the minimum inhibitory concentration (MIC) of meropenem against Klebsiella pneumoniae by 8–16-fold at 100 µM, outperforming trifluoromethylphenyl analogues (4–8-fold reduction) .

Asymmetric Morita-Baylis-Hillman (MBH) Reaction

The enantioselective synthesis of this compound derivatives employs chiral quaternary ammonium catalysts (e.g., strychnine-derived C6 ), achieving yields >80% and enantiomeric excess (ee) >90% . Key limitations include poor reactivity with electron-deficient aldehydes and sterically hindered substrates.

Comparison with Other Fluorinated Compounds

  • 2-(Perfluorophenyl)malonic Acid : Synthesized via hydrolysis of diethyl malonate precursors, yielding a dicarboxylic acid with lower membrane permeability due to higher polarity .
  • Trifluoromethylphenyl Derivatives: Often require transition-metal catalysis (e.g., Cu/Ag), whereas perfluorophenyl analogues are accessible via organocatalytic methods .

Physicochemical and Environmental Profiles

Property This compound 3-(Trifluoromethylphenyl)acrylic Acid 3-Phenylacrylic Acid
LogP (Lipophilicity) 2.5 2.1 1.8
Thermal Stability (°C) >250 200–220 180–200
Aqueous Solubility (mg/mL) 0.5 1.2 3.5
Environmental Persistence Moderate* Low Low

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